molecular formula C28H22F2N4O4 B560021 PDK1 inhibitor CAS No. 1001409-50-2

PDK1 inhibitor

货号: B560021
CAS 编号: 1001409-50-2
分子量: 516.5 g/mol
InChI 键: GCWCGSPBENFEPE-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyruvate dehydrogenase kinase 1 inhibitors are compounds that inhibit the activity of pyruvate dehydrogenase kinase 1, an enzyme that plays a crucial role in cellular metabolism. Pyruvate dehydrogenase kinase 1 is responsible for phosphorylating and inactivating pyruvate dehydrogenase, which in turn regulates the conversion of pyruvate to acetyl coenzyme A, a key step in the tricarboxylic acid cycle. By inhibiting pyruvate dehydrogenase kinase 1, these compounds can modulate cellular energy metabolism, making them valuable in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases .

准备方法

合成路线和反应条件: 丙酮酸脱氢酶激酶 1 抑制剂的合成通常涉及通过各种合成路线创建小分子库。一种常见的方法是设计和合成 3-氨基-1,2,4-三嗪衍生物。 这些化合物是使用分子杂交方法合成的,该方法涉及不同化学部分的组合,以创建潜在抑制剂的库 。反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以优化最终产品的产率和纯度。

工业生产方法: 丙酮酸脱氢酶激酶 1 抑制剂的工业生产涉及扩大实验室环境中使用的合成路线。这通常需要优化反应条件以确保一致的质量和产率。高性能液相色谱和质谱等技术用于监测抑制剂的纯度和浓度。 此外,使用自动合成平台可以提高生产过程的效率和可扩展性 .

化学反应分析

Pyrrolo-Pyridine Derivatives via Click Chemistry

  • Reaction : Copper(I)-catalyzed azide-alkyne cycloaddition ([3+2] cycloaddition) forms triazole-linked pyrrolo-pyridine derivatives.

  • Example : Inhibitors such as compound XXX (Table 1) exhibit PDK1 IC<sub>50</sub> values of 0.5 nM–1 μM in vitro, with cell-based IC<sub>50</sub> values of 1–10 μM .

  • Selectivity : These compounds also inhibit IKKε but show minimal cross-reactivity with unrelated kinases .

Aminoindazole-Based Inhibitors via Suzuki Coupling

  • Reaction : Suzuki-Miyaura coupling of 4-chloropyrimidine intermediates with boronic esters, followed by hydrazine-mediated cyclization .

  • Example : GSK2334470 (Table 1) binds the PDK1 hinge region via hydrogen bonds with Ser160 and Ala162, achieving nanomolar potency .

  • Optimization : Structural modifications at the pyrimidine 6-position enhance hydrophobic interactions with the PDK1 G-loop .

ATP-Competitive vs. Allosteric Inhibition

Inhibitor Type Binding Site Example Compound IC<sub>50</sub> Key Features
ATP-competitiveATP-binding cleftBX-79510–100 nMBroad-spectrum activity
AllostericPIF pocket/PH domain2-O-Bn-InsP<sub>5</sub>109 nM (K<sub>d</sub>)Binds PDK1 PH domain, blocks PLCγ1 interaction
DFG-outInactive kinase conformationCompound 7 <100 nMSelective for PDK1 Ser241 autophosphorylation
  • Allosteric Activation : PDK1-tide1 fusion peptides enhance substrate affinity by 50-fold compared to AKT(Thr-308)-tide, enabling high-throughput screening .

  • Cooperative Binding : PIP<sub>3</sub> induces PDK1 dimerization, facilitating trans-autophosphorylation at Ser241 .

Kinetic Parameters of PDK1 Substrates

  • ATP Affinity : K<sub>m</sub> = 5.6 μM .

  • Substrate Affinity : K<sub>m</sub> = 40 nM for PDK1-tide1 fusion peptide .

  • Mechanism : Rapid equilibrium random bireactant reaction, confirmed via biophysical assays .

Thermodynamic Binding Studies

  • 2-O-Bn-InsP<sub>5</sub> : Binds PDK1 PH domain with K<sub>d</sub> = 109 nM (ΔH = −4.1 kcal/mol), showing no affinity for AKT2 PH domain .

  • Crystallographic Data : Compound 7 occupies the PDK1 DFG-out pocket, disrupting T-loop phosphorylation (Ser241) .

Functional Consequences of Inhibition

  • Cellular Effects : Selective PDK1 inhibitors (e.g., compound 7 ) impair anchorage-independent growth and metastasis in 40–60% of cancer lines .

  • Biomarkers : Phospho-PDK1 Ser241 and phospho-AKT Thr308 serve as pharmacodynamic markers .

  • Synergy : MAPK4 enhances PDK1 protein synthesis, suggesting combined targeting strategies in triple-negative breast cancer .

科学研究应用

Colorectal Cancer

A study demonstrated that silencing PDK1 expression significantly reduced liver metastasis in colorectal cancer models. The combination of PDK1 knockdown with cryptotanshinone, an inhibitor of STAT3 phosphorylation, further inhibited metastasis and increased apoptosis in colorectal cancer cells . This suggests that targeting PDK1 could enhance therapeutic efficacy against metastatic colorectal cancer.

Multiple Myeloma

Dichloroacetate (DCA), a known PDK1 inhibitor, has been shown to induce apoptosis in multiple myeloma cells without affecting normal peripheral blood mononuclear cells (PBMCs). In vitro studies indicated that DCA treatment led to increased reactive oxygen species (ROS) production and activation of caspase-3, which are markers of apoptosis . The findings highlight the potential of DCA as a selective therapeutic agent for multiple myeloma patients.

Other Cancer Types

PDK1 inhibitors have been investigated across various cancer types, including gliomas and breast cancer. Clinical trials are ongoing to evaluate the safety and efficacy of these inhibitors in combination with other therapies . The selective targeting of PDK1 may provide a strategic advantage over broader inhibitors that affect multiple pathways.

Table 1: Summary of Case Studies on PDK1 Inhibitors

Study Cancer Type Inhibitor Findings Clinical Implications
Colorectal CancerCryptotanshinone + PDK1 knockdownReduced liver metastasis; increased apoptosisPotential for combination therapy
Multiple MyelomaDichloroacetateInduced apoptosis; minimal effects on normal cellsSelective therapeutic option for myeloma
Various CancersSelective PDK1 inhibitorsInhibition of anchorage-independent growth; reduced invasionPromising for targeted therapies

Challenges and Future Directions

Despite the promising results from preclinical studies, several challenges remain in the clinical application of PDK1 inhibitors:

  • Selectivity : Many available inhibitors lack specificity, leading to off-target effects. The development of highly selective inhibitors is crucial for minimizing side effects while maximizing therapeutic benefits .
  • Resistance Mechanisms : Tumor cells may develop resistance to PDK1 inhibition through alternative survival pathways. Combination therapies that target multiple pathways may be necessary to overcome this challenge .
  • Biomarker Development : Identifying biomarkers predictive of response to PDK1 inhibitors will be essential for patient stratification in clinical trials .

作用机制

丙酮酸脱氢酶激酶 1 抑制剂的作用机制涉及抑制丙酮酸脱氢酶激酶 1 的活性,从而阻止丙酮酸脱氢酶的磷酸化和失活。 这导致丙酮酸转化为乙酰辅酶 A 的增加,增强了三羧酸循环和氧化磷酸化 这些抑制剂的分子靶点包括丙酮酸脱氢酶激酶 1 的活性位点以及参与细胞代谢的其他调节蛋白 .

生物活性

Phosphoinositide-dependent kinase 1 (PDK1) is a pivotal regulator in various cellular processes, particularly in cancer biology. As a member of the AGC kinase family, PDK1 activates several downstream kinases, including AKT, which are crucial for cell survival, proliferation, and metabolism. The development of selective PDK1 inhibitors has opened new avenues for therapeutic interventions in cancer and other diseases. This article explores the biological activity of PDK1 inhibitors, highlighting their mechanisms, efficacy in preclinical and clinical studies, and potential applications.

PDK1 functions by phosphorylating a conserved threonine residue in the activation loop of AGC kinases, which is essential for their activation. This phosphorylation event is critical for the regulation of several signaling pathways involved in oncogenesis and cell survival. The inhibition of PDK1 disrupts these pathways, leading to decreased activity of downstream targets such as AKT, which can induce apoptosis and inhibit tumor growth.

Selective PDK1 Inhibitors

Recent research has identified various selective PDK1 inhibitors that exhibit distinct binding properties and mechanisms:

  • Compound 7 : This inhibitor uniquely binds to the inactive conformation of PDK1 (DFG-out), selectively inhibiting T-loop phosphorylation at Ser-241. It has shown promise in impairing anchorage-independent growth and migration in cancer cell lines .
  • Dichloroacetate (DCA) : Initially studied for its metabolic effects, DCA has been reported to induce apoptosis in multiple myeloma (MM) cells through PDK1 inhibition. It demonstrated dose-dependent cytotoxicity while sparing normal cells .

Efficacy in Cancer Models

Several studies have demonstrated the efficacy of PDK1 inhibitors across various cancer types:

  • Multiple Myeloma : Inhibition of PDK1 using DCA led to significant apoptosis in MM cell lines and primary cells, with minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This indicates a therapeutic window for targeting PDK1 in hematological malignancies .
  • Breast Cancer : Co-targeting PDK1 and AKT has been shown to effectively repress tumor growth driven by MAPK4 signaling in triple-negative breast cancer (TNBC) models. This suggests that dual inhibition may enhance therapeutic outcomes .

Case Studies

The following table summarizes key findings from research studies on the biological activity of PDK1 inhibitors:

Study ReferenceCompoundCancer TypeMechanismKey Findings
DCAMultiple MyelomaInduces apoptosisDose-dependent cytotoxicity observed; minimal effect on normal cells
Compound 7Breast CancerInhibits T-loop phosphorylationImpairs anchorage-independent growth; effective against MAPK4 signaling
AZD7545Various CancersSelective inhibition of PDK1Expected to enter clinical trials; demonstrates potential as a therapeutic target

Pharmacological Insights

The pharmacological characterization of PDK1 inhibitors reveals their potential as targeted therapies. Genetic studies have shown that loss of PDK1 results in decreased kinase activity across multiple pathways, underscoring its role as a "master regulator" within the AGC family . Furthermore, profiling studies indicate that selective inhibition can lead to significant effects on tumorigenesis without broadly affecting normal cellular functions.

属性

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCGSPBENFEPE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678515
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001409-50-2
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。